2-(4-Piperidyl)benzoxazole Hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

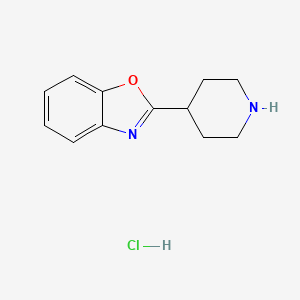

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-piperidin-4-yl-1,3-benzoxazole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O.ClH/c1-2-4-11-10(3-1)14-12(15-11)9-5-7-13-8-6-9;/h1-4,9,13H,5-8H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNYHDSIOBPNMML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NC3=CC=CC=C3O2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408058-13-8 | |

| Record name | Benzoxazole, 2-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408058-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(4-Piperidyl)benzoxazole Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 2-(4-Piperidyl)benzoxazole Hydrochloride, a key heterocyclic scaffold in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical principles, practical execution, and critical parameters of the synthesis. We will delve into the prevalent and efficient one-pot condensation reaction, offering expert insights into the rationale behind procedural choices, a detailed experimental protocol, and a visual representation of the synthetic workflow. The guide is grounded in established scientific literature to ensure accuracy and reproducibility.

Introduction: The Significance of the Benzoxazole Moiety

Benzoxazoles are a prominent class of heterocyclic compounds featuring a benzene ring fused to an oxazole ring.[1][2] This structural motif is of considerable interest in drug discovery and development due to its presence in a wide array of pharmacologically active molecules.[2][3] Derivatives of benzoxazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][3][4][5] The planar nature of the benzoxazole scaffold allows for significant π–π stacking and hydrophobic interactions with biological macromolecules, making it a privileged structure in medicinal chemistry.[2]

The target molecule, 2-(4-Piperidyl)benzoxazole, incorporates a piperidine ring, another crucial pharmacophore known to enhance the pharmacokinetic properties of drug candidates.[6] The hydrochloride salt form is often utilized to improve the solubility and stability of the final compound.

The Core Synthetic Strategy: Polyphosphoric Acid-Catalyzed Condensation

The most direct and widely employed method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[1][2][3] In the case of 2-(4-Piperidyl)benzoxazole, the synthesis is efficiently achieved through a one-pot reaction between 2-aminophenol and piperidine-4-carboxylic acid (isonipecotic acid).

This transformation is typically facilitated by a strong dehydrating agent and acid catalyst, with polyphosphoric acid (PPA) being a common and effective choice.[3][7] PPA serves a dual role: it acts as a solvent and as a catalyst that promotes both the initial acylation of the 2-aminophenol and the subsequent intramolecular cyclization and dehydration to form the benzoxazole ring.[1][3]

Mechanistic Insights

The reaction proceeds through two key steps:

-

N-Acylation: The amino group of 2-aminophenol acts as a nucleophile, attacking the activated carbonyl carbon of piperidine-4-carboxylic acid. PPA facilitates this step by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity.

-

Intramolecular Cyclization and Dehydration: The hydroxyl group of the 2-aminophenol then performs a nucleophilic attack on the amide carbonyl carbon. This is followed by the elimination of a water molecule, driven by the dehydrating nature of PPA at elevated temperatures, to yield the stable aromatic benzoxazole ring.

The use of PPA at high temperatures (e.g., 180°C) is crucial for driving the reaction to completion by effectively removing the water byproduct.[7]

Visualizing the Synthesis Pathway

The following diagram illustrates the key transformation in the synthesis of 2-(4-Piperidyl)benzoxazole.

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure for the synthesis of 2-(4-Piperidyl)benzoxazole and its subsequent conversion to the hydrochloride salt.

Materials:

-

2-Aminophenol

-

Piperidine-4-carboxylic acid (Isonipecotic acid)

-

Polyphosphoric acid (PPA)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Diethyl ether

-

Hydrochloric acid solution in diethyl ether

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 equivalent) and piperidine-4-carboxylic acid (1.0 equivalent).

-

Addition of PPA: Carefully add polyphosphoric acid to the flask (sufficient to ensure good stirring of the reactants).

-

Heating and Reaction: Heat the reaction mixture to 180°C with vigorous stirring for 2-3 hours.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully quench the reaction by pouring the mixture onto crushed ice.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(4-Piperidyl)benzoxazole.

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: Dissolve the purified 2-(4-Piperidyl)benzoxazole in a minimal amount of diethyl ether. To this solution, add a solution of hydrochloric acid in diethyl ether dropwise with stirring.

-

Isolation of Final Product: The hydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound.

Data Summary

The following table summarizes typical data for the synthesis of 2-(4-Piperidyl)benzoxazole and its hydrochloride salt. Actual yields and spectral data may vary based on specific reaction conditions and purification methods.

| Parameter | 2-(4-Piperidyl)benzoxazole | 2-(4-Piperidyl)benzoxazole HCl |

| Appearance | Off-white to pale yellow solid | White to off-white crystalline solid |

| Molecular Formula | C₁₂H₁₄N₂O | C₁₂H₁₅ClN₂O |

| Molecular Weight | 202.25 g/mol | 238.71 g/mol |

| Yield | 75-90% (after purification) | >95% (from free base) |

| Melting Point | Varies | Varies |

| ¹H NMR | Consistent with structure | Consistent with structure |

| ¹³C NMR | Consistent with structure | Consistent with structure |

| Mass Spec (ESI-MS) | m/z 203.1 [M+H]⁺ | m/z 203.1 [M-Cl]⁺ |

Conclusion

The synthesis of this compound is a well-established process that relies on the robust and efficient condensation of 2-aminophenol and piperidine-4-carboxylic acid using polyphosphoric acid. This technical guide has outlined the key synthetic strategy, provided mechanistic insights, and presented a detailed experimental protocol. By understanding the principles and practical considerations discussed herein, researchers can confidently and reproducibly synthesize this valuable heterocyclic building block for applications in medicinal chemistry and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Benzoxazoles_Chemicalbook [chemicalbook.com]

- 3. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-Piperidyl)benzoxazole Hydrochloride: A Core Scaffold in Medicinal Chemistry

This guide provides a comprehensive technical overview of 2-(4-Piperidyl)benzoxazole Hydrochloride (CAS No. 1408058-13-8), a heterocyclic compound of significant interest to researchers and professionals in drug discovery and development. We will delve into its chemical properties, synthesis, and explore the burgeoning potential of its derivatives in various therapeutic areas.

Core Compound Identification and Properties

This compound is a salt of the free base, 2-(4-Piperidinyl)-1,3-benzoxazole (CAS No. 51784-03-3). The hydrochloride form enhances the compound's solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1408058-13-8 | [1] |

| Molecular Formula | C₁₂H₁₅ClN₂O | [1] |

| Molecular Weight | 238.71 g/mol | [1] |

| Synonyms | 2-(Piperidin-4-yl)benzo[d]oxazole hydrochloride, 2-(4-Piperidinyl)-1,3-benzoxazole hydrochloride | [1] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Synthesis of the Core Scaffold

The synthesis of the 2-(piperidin-4-yl)benzo[d]oxazole core is a critical first step for accessing its derivatives. A common and effective method involves the cyclization of 2-aminophenol with piperidine-4-carboxylic acid.

Experimental Protocol: Synthesis of 2-(piperidin-4-yl)benzo[d]oxazole[2]

Causality: This protocol utilizes polyphosphoric acid (PPA) as both a catalyst and a dehydrating agent. The high temperature facilitates the condensation reaction between the carboxylic acid of the piperidine moiety and the amino group of 2-aminophenol, followed by an intramolecular cyclization to form the benzoxazole ring.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-aminophenol (1 equivalent) and piperidine-4-carboxylic acid (1 equivalent).

-

Addition of PPA: Carefully add polyphosphoric acid (PPA) to the flask. The amount of PPA should be sufficient to create a stirrable paste.

-

Heating: Heat the reaction mixture to 180°C.

-

Reaction Time: Maintain the temperature and stir the mixture for 2 hours.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the mixture into a beaker of ice water with vigorous stirring.

-

Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide or potassium carbonate) until a precipitate forms.

-

Collect the precipitate by filtration.

-

Wash the solid with cold water.

-

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 2-(piperidin-4-yl)benzo[d]oxazole intermediate.

Diagram 1: Synthesis of 2-(piperidin-4-yl)benzo[d]oxazole

Caption: Synthetic pathway to the core intermediate.

Biological Significance and Therapeutic Potential of Derivatives

The 2-(4-piperidyl)benzoxazole scaffold is a versatile building block in medicinal chemistry, with its derivatives showing promise in a range of therapeutic areas. The combination of the rigid, aromatic benzoxazole system and the flexible, saturated piperidine ring allows for diverse structural modifications to optimize pharmacological activity.

Anticancer Activity

Recent research has focused on the development of 2-(piperidin-4-yl)benzoxazole derivatives as potent anticancer agents. A notable study detailed the design and synthesis of a series of these compounds as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met, two key receptor tyrosine kinases involved in tumor angiogenesis and metastasis.[2]

Mechanism of Action: By simultaneously inhibiting VEGFR-2 and c-Met, these compounds can disrupt the signaling pathways that promote the growth of new blood vessels to supply the tumor and the pathways that lead to cancer cell proliferation and invasion.

Diagram 2: Dual Inhibition of VEGFR-2 and c-Met

Caption: Dual inhibitory action on key cancer pathways.

Antipsychotic Potential

The benzoxazole-piperidine and benzoxazole-piperazine motifs have also been explored for the development of multi-target antipsychotics. Studies have shown that derivatives can be optimized to exhibit high affinities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors, which are key targets in the treatment of schizophrenia.[3] One study identified a promising compound that reduced apomorphine-induced climbing and DOI-induced head twitching in animal models, indicative of antipsychotic activity, without causing catalepsy, a common side effect of older antipsychotic drugs.[3]

Safety and Handling

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, data from suppliers and related compounds suggest the following GHS hazard classifications:

Table 2: GHS Hazard Information

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Researchers and laboratory personnel should handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, it is recommended to consult the supplier's documentation and handle the compound with the care afforded to all novel research chemicals.

Conclusion and Future Directions

This compound serves as a valuable and versatile scaffold in modern medicinal chemistry. Its synthetic accessibility and the demonstrated biological activities of its derivatives, particularly in oncology and neuroscience, underscore its importance. Future research will likely focus on further derivatization of this core structure to fine-tune its pharmacological profile, improve its drug-like properties, and fully elucidate its mechanisms of action in various disease models. As a key intermediate, this compound will continue to be a compound of high interest for the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Mechanism of Action of 2-(4-Piperidyl)benzoxazole Derivatives as Dual Inhibitors of VEGFR-2 and c-Met Kinases

This guide provides a comprehensive technical overview of the mechanism of action for a promising class of anti-cancer agents: 2-(4-Piperidyl)benzoxazole derivatives. While the specific hydrochloride salt is part of a broader family, the core mechanism of action for these derivatives has been elucidated as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met receptor tyrosine kinases. This document will delve into the molecular interactions, downstream signaling effects, and the experimental validation of this mechanism, offering valuable insights for researchers and professionals in drug development.

Introduction: The Therapeutic Rationale for Dual VEGFR-2/c-Met Inhibition

The simultaneous targeting of multiple oncogenic pathways is a leading strategy in modern cancer therapy to overcome resistance and enhance efficacy. VEGFR-2 and c-Met are key receptor tyrosine kinases (RTKs) that play pivotal roles in tumor progression, angiogenesis, and metastasis.[1][2][3]

-

VEGFR-2: A primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and survival.

-

c-Met: The receptor for Hepatocyte Growth Factor (HGF), its activation promotes cell proliferation, motility, invasion, and contributes to tumor metastasis.

The 2-(4-Piperidyl)benzoxazole scaffold has emerged as a promising pharmacophore for the development of dual inhibitors that can concurrently block these critical pathways, offering a multi-pronged attack on cancer cells.

Molecular Mechanism of Action: Competitive ATP Inhibition

The primary mechanism of action for 2-(4-Piperidyl)benzoxazole derivatives is the competitive inhibition of ATP binding to the kinase domains of both VEGFR-2 and c-Met.[1][2][3] By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation and subsequent activation of the receptors, thereby blocking their downstream signaling cascades.

Molecular docking studies have revealed key pharmacophoric features that contribute to the potent inhibitory activity of these compounds. These features, shared with other successful kinase inhibitors like Sorafenib, include:[1][4]

-

A flat heteroaromatic ring system (the benzoxazole moiety) that anchors within the ATP-binding domain.

-

A central hydrophobic core (the piperidine ring) that orients the molecule correctly.

-

A hydrogen-bonding moiety, often an amide or urea group, that forms critical interactions with key amino acid residues in the kinase domain, such as Glu885 and Asp1046 in VEGFR-2.[1][4]

The following diagram illustrates the generalized binding mode of a 2-(4-Piperidyl)benzoxazole derivative within the ATP-binding pocket of a receptor tyrosine kinase.

Caption: Generalized binding of the inhibitor within the kinase domain.

Downstream Signaling Pathway Inhibition

By inhibiting the activation of VEGFR-2 and c-Met, 2-(4-Piperidyl)benzoxazole derivatives effectively block their downstream signaling pathways.

Caption: Inhibition of key oncogenic signaling pathways.

The blockade of these pathways leads to a range of anti-cancer effects, including:

-

Inhibition of Angiogenesis: By blocking VEGFR-2, the formation of new blood vessels that supply tumors with nutrients and oxygen is halted.

-

Reduced Cell Proliferation and Survival: Inhibition of the PI3K/Akt and RAS/MAPK pathways, which are downstream of both VEGFR-2 and c-Met, leads to decreased cancer cell growth and increased apoptosis.

-

Prevention of Metastasis: Blocking c-Met signaling inhibits the migratory and invasive properties of cancer cells.

Experimental Validation and Quantitative Data

The dual inhibitory activity of 2-(4-Piperidyl)benzoxazole derivatives has been validated through a series of in vitro and cellular assays.

Kinase Inhibition Assays

The inhibitory potency of these compounds against VEGFR-2 and c-Met is typically determined using in vitro kinase assays. The results are expressed as IC50 values, which represent the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 1: Representative Kinase Inhibitory Activity

| Compound | VEGFR-2 IC50 (µM) | c-Met IC50 (µM) | Reference |

| 11b | 0.210 | 0.181 | [4] |

| Sorafenib (Reference) | 0.090 | - | [1][4] |

| Staurosporine (Reference) | - | 0.004 | [1][4] |

Data presented for a representative potent derivative from the literature.

Cellular Antiproliferative Activity

The cytotoxic effects of these derivatives are evaluated against various human cancer cell lines using assays such as the MTT assay.[5][6] This assay measures the metabolic activity of cells and provides an indication of cell viability.

Table 2: In Vitro Cytotoxicity (IC50 in µM)

| Compound | MCF-7 (Breast) | A549 (Lung) | PC-3 (Prostate) | Reference |

| 11b | 4.30 | 6.68 | 7.06 | [1][4] |

| Sorafenib (Reference) | 4.95 | 6.32 | 6.57 | [1][4] |

Data for a representative potent derivative, compound 11b, demonstrates strong cytotoxic action comparable to the reference drug Sorafenib.[1][4]

Experimental Protocols

General Kinase Inhibition Assay Protocol

This protocol outlines a typical in vitro assay to determine the IC50 values of test compounds against VEGFR-2 and c-Met.

Caption: A streamlined workflow for determining kinase inhibition.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare serial dilutions of the 2-(4-Piperidyl)benzoxazole test compounds. Prepare solutions of the recombinant human VEGFR-2 or c-Met kinase, a suitable peptide substrate, and ATP.

-

Incubation: Add the kinase and varying concentrations of the test compound to the wells of a microtiter plate and incubate for a defined period.

-

Reaction Initiation: Add the peptide substrate and ATP to each well to start the kinase reaction. Incubate at a controlled temperature.

-

Reaction Termination and Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as radioisotope incorporation or antibody-based detection (e.g., ELISA).

-

Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

MTT Cell Proliferation Assay Protocol

This protocol describes the determination of the cytotoxic effects of the compounds on cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, PC-3) into a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the 2-(4-Piperidyl)benzoxazole derivatives for a specified duration (e.g., 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value from the dose-response curve.[6]

Broader Therapeutic Potential and Future Directions

The benzoxazole nucleus is a "privileged" scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and antipsychotic properties.[7][8][9][10][11][12] For instance, the related 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a key intermediate in the synthesis of atypical antipsychotics like risperidone.[7][13][14][15][16]

Future research on 2-(4-Piperidyl)benzoxazole derivatives will likely focus on:

-

Optimizing Potency and Selectivity: Further structure-activity relationship (SAR) studies to design next-generation inhibitors with improved efficacy and reduced off-target effects.

-

In Vivo Efficacy and Pharmacokinetics: Evaluating the most promising compounds in preclinical animal models to assess their anti-tumor activity, bioavailability, and safety profiles.

-

Combination Therapies: Investigating the synergistic effects of these dual inhibitors with other anticancer agents, such as chemotherapy or immunotherapy.

-

Exploration of Other Therapeutic Areas: Given the diverse biological activities of the benzoxazole scaffold, these compounds may be explored for other indications beyond oncology.

Conclusion

2-(4-Piperidyl)benzoxazole derivatives represent a promising class of anti-cancer agents with a well-defined mechanism of action. By dually inhibiting the VEGFR-2 and c-Met receptor tyrosine kinases, these compounds effectively block key signaling pathways involved in tumor growth, angiogenesis, and metastasis. The robust preclinical data, including potent kinase inhibition and cellular cytotoxicity, underscore their therapeutic potential. Further development and optimization of this chemical scaffold could lead to novel and effective treatments for a range of malignancies.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole derivatives as antiproliferative agents: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation [mdpi.com]

- 7. ossila.com [ossila.com]

- 8. researchgate.net [researchgate.net]

- 9. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Molecular modeling, synthesis, characterization and pharmacological evaluation of benzo[d]oxazole derivatives as non-steroidal anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijrrjournal.com [ijrrjournal.com]

- 13. Page loading... [guidechem.com]

- 14. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [chemicalbook.com]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride | 84163-13-3 [sigmaaldrich.com]

A Spectroscopic Guide to 2-(4-Piperidyl)benzoxazole Hydrochloride: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(4-Piperidyl)benzoxazole Hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. Researchers, scientists, and professionals in drug development will find this document a valuable resource for understanding the structural characterization of this molecule through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques. This guide emphasizes the "why" behind the data, offering insights into the experimental choices and the logic of spectral interpretation.

Introduction: The Significance of 2-(4-Piperidyl)benzoxazole

The benzoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1] Its unique electronic and structural properties contribute to its ability to interact with various biological targets. The incorporation of a piperidine ring at the 2-position introduces a flexible, basic nitrogenous group, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties. The hydrochloride salt form is often utilized to enhance solubility and stability.

Accurate structural elucidation is the bedrock of drug discovery and development. Spectroscopic techniques provide a powerful and non-destructive means to confirm the identity and purity of synthesized compounds. This guide will walk through the expected spectroscopic data for this compound and provide a detailed interpretation of the key spectral features.

Molecular Structure

The structural formula of this compound is presented below. The protonation of the piperidine nitrogen is the key feature of the hydrochloride salt.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-13 (¹³C) signals, a complete picture of the molecular skeleton can be assembled.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.

References

An In-depth Technical Guide to the Crystal Structure of 2-(4-Piperidyl)benzoxazole Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzoxazole Scaffold in Medicinal Chemistry

The benzoxazole nucleus is a prominent heterocyclic structure that forms the core of numerous compounds with a wide array of biological activities.[1] These compounds are of significant interest in medicinal chemistry due to their potential as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][2] The 2-(4-Piperidyl)benzoxazole moiety, in particular, combines the rigid, aromatic benzoxazole system with the flexible, saturated piperidine ring, a common feature in many centrally active pharmaceuticals. This combination of structural motifs makes 2-(4-Piperidyl)benzoxazole and its derivatives attractive candidates for drug discovery programs. The hydrochloride salt form is often utilized to improve the solubility and bioavailability of such compounds.

A comprehensive understanding of the three-dimensional structure of 2-(4-Piperidyl)benzoxazole Hydrochloride at the atomic level is crucial for elucidating its structure-activity relationships (SAR), optimizing its pharmacokinetic properties, and ensuring solid-form stability for pharmaceutical development. While a definitive crystal structure for this specific compound is not publicly available, this guide will provide a comprehensive framework for its determination and analysis, based on established crystallographic principles and data from analogous structures. This document will serve as a detailed protocol and interpretive guide for researchers working on the crystallographic analysis of this and related molecules.

I. Synthesis and Crystallization: From Molecule to Single Crystal

A plausible synthetic route to this compound begins with the condensation of 2-aminophenol with piperidine-4-carboxylic acid. This reaction is typically carried out in the presence of a dehydrating agent such as polyphosphoric acid at elevated temperatures to facilitate the cyclization and formation of the benzoxazole ring. The resulting free base, 2-(piperidin-4-yl)benzo[d]oxazole, can then be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging step in a crystallographic study. For this compound, a variety of crystallization techniques should be explored.

Experimental Protocol: Single Crystal Growth

-

Slow Evaporation:

-

Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, or a mixture of an alcohol and a more volatile solvent like dichloromethane) to near saturation at room temperature.

-

Loosely cover the container to allow for slow evaporation of the solvent.

-

Monitor the solution over several days to weeks for the formation of single crystals. The rationale behind this method is that as the solvent slowly evaporates, the concentration of the solute gradually increases, leading to the formation of well-ordered crystals.

-

-

Vapor Diffusion:

-

Hanging Drop Method: Place a small drop of a concentrated solution of the compound on a siliconized glass slide. Invert the slide over a reservoir containing a solvent in which the compound is less soluble (the precipitant). The gradual diffusion of the precipitant vapor into the drop will slowly decrease the solubility of the compound, promoting crystallization.

-

Sitting Drop Method: Similar to the hanging drop method, but the drop of the compound's solution is placed on a pedestal within the sealed chamber containing the precipitant.

-

-

Cooling Crystallization:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature or below. The decrease in temperature reduces the solubility of the compound, which can lead to the growth of single crystals. The rate of cooling is a critical parameter to control crystal quality.

-

II. Single-Crystal X-ray Diffraction (SC-XRD) Analysis: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Experimental Protocol: Data Collection and Structure Solution

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

-

Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson synthesis, which provide an initial model of the atomic positions. This model is then refined against the experimental data to obtain the final, accurate crystal structure.

Hypothetical Crystallographic Data for this compound

Based on the crystal structure of the related compound 2-(4-Aminophenyl)-1,3-benzoxazole[3], a hypothetical but realistic set of crystallographic parameters for this compound is presented in the table below. This serves as an example of the data that would be obtained from a successful SC-XRD experiment.

| Parameter | Hypothetical Value |

| Chemical formula | C12H15ClN2O |

| Formula weight | 238.71 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.0 |

| c (Å) | 15.0 |

| β (°) | 105 |

| Volume (ų) | 1215 |

| Z (molecules per unit cell) | 4 |

| Density (calculated, g/cm³) | 1.305 |

| Absorption coefficient (mm⁻¹) | 0.30 |

| F(000) | 504 |

| Crystal size (mm³) | 0.30 x 0.20 x 0.15 |

| Temperature (K) | 100 |

| Radiation type | Mo Kα |

| Wavelength (Å) | 0.71073 |

| Reflections collected | ~10000 |

| Independent reflections | ~2500 |

| R_int | 0.04 |

| Final R indices [I > 2σ(I)] | R₁ = 0.05, wR₂ = 0.12 |

| Goodness-of-fit on F² | 1.05 |

III. Structural Analysis and Interpretation: From Data to Insight

The refined crystal structure provides a wealth of information about the molecule's conformation and its interactions with neighboring molecules in the solid state.

Molecular Geometry

A detailed analysis of the bond lengths, bond angles, and torsion angles will reveal the precise geometry of the 2-(4-Piperidyl)benzoxazole cation. The benzoxazole ring is expected to be largely planar. The piperidine ring will likely adopt a chair conformation, which is its most stable arrangement. The protonation of the piperidine nitrogen will influence the local geometry and its hydrogen bonding capabilities.

Intermolecular Interactions and Crystal Packing

The crystal structure will be stabilized by a network of non-covalent interactions. In the case of this compound, the following interactions are anticipated to be significant:

-

Hydrogen Bonding: The protonated piperidinium nitrogen (N-H⁺) and the chloride anion (Cl⁻) are expected to be key players in the hydrogen bonding network. The N-H⁺ group will act as a hydrogen bond donor, while the chloride anion and the nitrogen and oxygen atoms of the benzoxazole ring can act as hydrogen bond acceptors. These interactions will likely link the molecules into chains or sheets.

-

π-π Stacking: The planar benzoxazole rings of adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal lattice. The centroid-to-centroid distance between stacked rings is typically in the range of 3.3 to 3.8 Å.

-

C-H···π Interactions: Weak hydrogen bonds between C-H groups of the piperidine ring and the aromatic π-system of the benzoxazole ring may also contribute to the overall crystal packing.

The interplay of these intermolecular forces will dictate the overall three-dimensional packing of the molecules in the crystal.

IV. Visualization of the Molecular and Crystal Structure

Visualizing the determined structure is essential for a comprehensive understanding.

Caption: Molecular structure of this compound.

References

The Ascendant Trajectory of Piperidyl-Benzoxazoles: A Technical Guide to Synthesis, Biological Evaluation, and Future Prospects

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidyl-benzoxazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of this versatile heterocyclic system, navigating from fundamental synthetic strategies to nuanced discussions of its anticancer, antimicrobial, and neuroprotective properties. By dissecting structure-activity relationships and elucidating mechanisms of action, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this promising chemical framework. Detailed experimental protocols and visual representations of key biological pathways are included to facilitate practical application and inspire future investigations.

Introduction: The Piperidyl-Benzoxazole Core - A Nexus of Therapeutic Potential

The fusion of a piperidine ring with a benzoxazole moiety creates a unique chemical architecture that has captivated the attention of medicinal chemists. The benzoxazole ring system, an aromatic heterocycle, is a structural isostere of naturally occurring nucleic bases, which may contribute to its ability to interact with biological macromolecules.[1] The piperidine ring, a ubiquitous feature in many natural products and synthetic drugs, provides a flexible yet constrained scaffold that can be readily functionalized to modulate physicochemical properties and target engagement.[2] The combination of these two pharmacophoric elements has given rise to a plethora of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[3][4][5][6] This guide will delve into the core aspects of piperidyl-benzoxazole chemistry and biology, offering a granular perspective on their synthesis, biological evaluation, and the intricate relationship between their structure and function.

Synthetic Strategies: Constructing the Piperidyl-Benzoxazole Scaffold

The synthesis of piperidyl-benzoxazole derivatives typically involves the construction of the benzoxazole ring followed by the introduction or modification of the piperidine moiety, or vice versa. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

General Synthetic Pathways

A prevalent and efficient method for the synthesis of the core 2-(piperidin-4-yl)benzo[d]oxazole intermediate involves the condensation of a 2-aminophenol with a piperidine-4-carboxylic acid derivative.[1] This reaction is often carried out at elevated temperatures in the presence of a dehydrating agent such as polyphosphoric acid (PPA).

Diagram 1: General Synthesis of 2-(Piperidin-4-yl)benzo[d]oxazole

Caption: A common synthetic route to the piperidyl-benzoxazole core.

Once the core scaffold is assembled, the piperidine nitrogen can be functionalized through various reactions, such as N-alkylation or N-acylation, to introduce diverse substituents and explore structure-activity relationships. For instance, reaction with chloroacetyl chloride followed by nucleophilic substitution with various amines can yield a range of N-substituted acetamide derivatives.[1]

Experimental Protocol: Synthesis of 2-(1-Benzylpiperidin-4-yl)benzo[d]oxazole

This protocol details a representative synthesis of an N-substituted piperidyl-benzoxazole derivative.

Step 1: Synthesis of 2-(Piperidin-4-yl)benzo[d]oxazole

-

To a flask containing polyphosphoric acid (PPA) (50 g), add 2-aminophenol (0.1 mol) and piperidine-4-carboxylic acid (0.1 mol).

-

Heat the reaction mixture at 180°C for 4 hours with constant stirring.

-

Cool the mixture to room temperature and pour it into a beaker of ice water (500 mL).

-

Neutralize the solution with a saturated sodium bicarbonate solution until a precipitate forms.

-

Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(piperidin-4-yl)benzo[d]oxazole.

Step 2: Synthesis of 2-(1-Benzylpiperidin-4-yl)benzo[d]oxazole

-

Dissolve 2-(piperidin-4-yl)benzo[d]oxazole (0.01 mol) in acetone (50 mL).

-

Add potassium carbonate (0.02 mol) and a catalytic amount of potassium iodide.

-

To this suspension, add benzyl bromide (0.012 mol) dropwise.

-

Reflux the reaction mixture for 6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, filter the reaction mixture to remove inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain 2-(1-benzylpiperidin-4-yl)benzo[d]oxazole.

Biological Activities and Mechanisms of Action

Piperidyl-benzoxazole derivatives have demonstrated significant therapeutic potential across various disease areas. The following sections will explore their anticancer, antimicrobial, and neuroprotective activities, supported by quantitative data and mechanistic insights.

Anticancer Activity: Targeting Key Oncogenic Pathways

A substantial body of research has highlighted the potent anticancer properties of piperidyl-benzoxazole derivatives against a range of human cancer cell lines, including breast, lung, and prostate cancers.[7][8]

Mechanism of Action: Dual VEGFR-2 and c-Met Kinase Inhibition

A key mechanism underlying the anticancer effects of certain piperidyl-benzoxazole derivatives is the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the c-Met receptor tyrosine kinase.[7] Both VEGFR-2 and c-Met are crucial for tumor angiogenesis, growth, and metastasis.[7][9] By simultaneously targeting these two pathways, these compounds can exert a more potent and durable antitumor response.

Diagram 2: Simplified VEGFR-2 and c-Met Signaling Pathways

Caption: Inhibition of VEGFR-2 and c-Met pathways by piperidyl-benzoxazoles.

Quantitative Data: Anticancer Activity of Representative Derivatives

The following table summarizes the in vitro anticancer activity of selected piperidyl-benzoxazole derivatives against various cancer cell lines.

| Compound | Target(s) | Cell Line | IC50 (µM) | Reference |

| 11b | VEGFR-2/c-Met | MCF-7 (Breast) | 4.30 | [7] |

| A549 (Lung) | 6.68 | [7] | ||

| PC-3 (Prostate) | 7.06 | [7] | ||

| 4d | EGFR | MDA-MB-231 (Breast) | Potent Inhibition | [8] |

| 7h | EGFR | MCF-7 (Breast) | Potent Inhibition | [8] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the piperidyl-benzoxazole derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Piperidyl-benzoxazole derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[9]

Mechanism of Action: Disruption of Cell Wall Synthesis

While the exact mechanisms are still under investigation for many derivatives, a plausible mode of action is the interference with bacterial cell wall synthesis. The peptidoglycan cell wall is essential for bacterial viability, and its disruption leads to cell lysis.

Diagram 3: Bacterial Cell Wall Synthesis and Potential Inhibition

Caption: Potential inhibition of peptidoglycan synthesis by piperidyl-benzoxazoles.

Quantitative Data: Antimicrobial Activity of Representative Derivatives

The following table presents the minimum inhibitory concentration (MIC) values for selected piperidyl-benzoxazole derivatives against various microbial strains.

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Derivative 7 | Staphylococcus aureus isolate | 32 | [9] |

| Compounds 3-22 | Staphylococcus aureus | 128-256 | [9] |

| Compounds 3-22 | Candida albicans | 128 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Compound Preparation: Prepare a serial two-fold dilution of the piperidyl-benzoxazole derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Recent studies have begun to explore the neuroprotective potential of benzoxazole derivatives, suggesting their utility in the context of neurodegenerative disorders like Alzheimer's disease.[6][10]

Mechanism of Action: Modulation of the Akt/GSK-3β/NF-κB Signaling Pathway

One proposed mechanism of neuroprotection involves the modulation of the Akt/GSK-3β/NF-κB signaling pathway.[10] This pathway is critical for neuronal survival, and its dysregulation is implicated in the pathogenesis of Alzheimer's disease. Certain benzoxazole derivatives have been shown to promote the phosphorylation of Akt and glycogen synthase kinase-3β (GSK-3β), while decreasing the expression of nuclear factor-κB (NF-κB).[10] This cascade of events can lead to a reduction in β-amyloid-induced neurotoxicity and apoptosis.[10]

Diagram 4: Neuroprotective Mechanism via Akt/GSK-3β/NF-κB Pathway

References

- 1. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]

- 4. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel N-benzylpiperidine derivatives of 5-arylisoxazole-3-carboxamides as anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 10. mdpi.com [mdpi.com]

In Silico Analysis of 2-(4-Piperidyl)benzoxazole Hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the in silico modeling of 2-(4-Piperidyl)benzoxazole Hydrochloride, a heterocyclic compound with significant therapeutic potential. As drug discovery increasingly relies on computational methods to accelerate the identification and optimization of lead compounds, a thorough understanding of in silico techniques is paramount. This document outlines a strategic and scientifically rigorous workflow, from initial target identification to detailed molecular interaction analysis and predictive absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiling. We delve into the causal reasoning behind key methodological choices, ensuring that each step is a self-validating component of a robust computational investigation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage computational tools to explore the therapeutic promise of novel chemical entities like this compound.

Introduction: The Rationale for In Silico Investigation

This compound, with the chemical formula C₁₂H₁₅ClN₂O and a molecular weight of 238.71 g/mol , belongs to the benzoxazole class of heterocyclic compounds.[1] This structural motif is of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Notably, studies on similar piperidinyl-based benzoxazole derivatives have demonstrated potent inhibitory activity against key oncology targets such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Mesenchymal-Epithelial Transition factor (c-Met), both of which are crucial in tumor angiogenesis and metastasis.[2][3][4][5] Furthermore, the structural similarity to compounds used in the preparation of psychotropic agents suggests potential applications in addressing neurological disorders.

Given this promising background, a systematic in silico evaluation of this compound is warranted. Computational modeling offers a rapid and cost-effective approach to elucidate its mechanism of action, predict its pharmacokinetic profile, and guide further experimental validation. This guide presents a holistic in silico workflow, emphasizing the integration of various computational techniques to build a comprehensive understanding of the compound's therapeutic potential.

The In Silico Modeling Workflow: A Strategic Overview

Our investigation will follow a multi-step computational workflow designed to progressively build a detailed profile of this compound. This process is iterative and interconnected, with findings from earlier stages informing the direction of subsequent analyses.

Caption: A strategic workflow for the in silico modeling of this compound.

Step-by-Step Experimental Protocols

Target Identification and Ligand Preparation

Expertise & Experience: The initial and most critical step is the identification of plausible biological targets. Based on the literature review of structurally similar compounds, VEGFR-2 and c-Met kinases are high-priority targets for anticancer investigation.[2][3][4] For potential neurological applications, further target fishing exercises using pharmacophore modeling or reverse docking against a panel of CNS-related proteins would be a logical starting point.

Protocol 3.1.1: Ligand Structure Preparation

-

Obtain 2D Structure: Draw the 2D structure of 2-(4-Piperidyl)benzoxazole using a chemical drawing software such as ChemDraw or Marvin Sketch.

-

Convert to 3D: Convert the 2D structure to a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94). This step is crucial to obtain a low-energy, stable conformation of the ligand.

-

Save in Appropriate Format: Save the prepared ligand structure in a format compatible with the chosen docking and simulation software (e.g., .mol2, .sdf, or .pdbqt).

Molecular Docking: Predicting Binding Affinity and Pose

Expertise & Experience: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction. The choice of docking software and scoring function is critical and should be validated for the specific target class. For kinase inhibitors, docking protocols that can accurately handle the ATP-binding site are essential.

Protocol 3.2.1: Molecular Docking against VEGFR-2

-

Receptor Preparation:

-

Download the crystal structure of VEGFR-2 in complex with a known inhibitor (e.g., PDB ID: 4ASD) from the Protein Data Bank.[6]

-

Remove water molecules and any co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states to the amino acid residues, particularly histidines, at physiological pH.

-

Perform energy minimization of the receptor structure to relieve any steric clashes.

-

-

Grid Generation:

-

Define the binding site based on the location of the co-crystallized ligand in the original PDB structure.

-

Generate a grid box that encompasses the entire binding pocket, ensuring it is large enough to allow for conformational sampling of the ligand.

-

-

Ligand Docking:

-

Use a validated docking program such as AutoDock Vina, Glide, or GOLD.

-

Set the prepared this compound as the ligand.

-

Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

-

Initiate the docking run.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores. A more negative score generally indicates a more favorable binding affinity.

-

Visualize the protein-ligand interactions, identifying key hydrogen bonds, hydrophobic interactions, and any other significant contacts.

-

Trustworthiness: Self-Validation of the Docking Protocol

To ensure the reliability of the docking protocol, a re-docking experiment should be performed. The co-crystallized ligand from the original PDB file is extracted and then docked back into the receptor's binding site. A root-mean-square deviation (RMSD) of less than 2.0 Å between the re-docked pose and the original crystallographic pose is generally considered a successful validation.[7][8]

Table 1: Hypothetical Molecular Docking Results for this compound

| Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

| VEGFR-2 | 4ASD | -9.8 | Cys919, Asp1046, Glu885 |

| c-Met | 2WGJ | -8.5 | Met1160, Tyr1230, Asp1222 |

Molecular Dynamics (MD) Simulations: Assessing Binding Stability

Expertise & Experience: While molecular docking provides a static snapshot of the binding pose, molecular dynamics simulations offer insights into the dynamic behavior of the protein-ligand complex over time. This allows for the assessment of the stability of the predicted binding mode and a more refined calculation of binding free energies. GROMACS and AMBER are widely used software packages for this purpose.[9][10][11]

Protocol 3.3.1: MD Simulation using GROMACS

-

System Preparation:

-

Prepare the topology files for the protein and the ligand using a suitable force field (e.g., CHARMM36 for the protein and CGenFF for the ligand).[9]

-

Combine the protein and the top-ranked docked pose of the ligand into a single complex.

-

Place the complex in a periodic box of appropriate dimensions and solvate it with a water model (e.g., TIP3P).

-

Add counter-ions to neutralize the system.

-

-

Energy Minimization: Perform energy minimization of the entire system to remove any bad contacts.

-

Equilibration:

-

Perform an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system.

-

Perform an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.

-

-

Production Run: Run the production MD simulation for a sufficient duration (e.g., 100 ns) to allow for adequate sampling of the conformational space.

-

Trajectory Analysis:

-

Calculate the RMSD of the protein backbone and the ligand to assess the stability of the complex.

-

Analyze the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.

-

Monitor the hydrogen bonds formed between the protein and the ligand throughout the simulation.

-

Calculate the binding free energy using methods such as MM/PBSA or MM/GBSA.

-

Caption: Key analyses performed on the molecular dynamics simulation trajectory.

ADMET Prediction: Profiling Drug-likeness

Expertise & Experience: Early prediction of a compound's ADMET properties is crucial to avoid late-stage failures in drug development. Numerous in silico tools and web servers are available for this purpose, each employing different algorithms and datasets. It is advisable to use a consensus approach by employing multiple predictors.

Protocol 3.4.1: In Silico ADMET Prediction

-

Select Prediction Tools: Utilize a combination of free web servers and/or commercial software. Examples of freely available tools include SwissADME, pkCSM, and ADMETlab 2.0.[12][13]

-

Input Structure: Submit the SMILES string or 3D structure of this compound to the selected platforms.

-

Analyze Predictions: Evaluate the predicted values for a range of ADMET properties.

Table 2: Predicted ADMET Properties of this compound (Hypothetical Data)

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Caco-2 Permeability | High | Good intestinal absorption |

| Human Intestinal Absorption | > 90% | Likely well-absorbed orally |

| Distribution | ||

| BBB Permeability | Low | Less likely to cause CNS side effects |

| Plasma Protein Binding | Moderate | Available for target interaction |

| Metabolism | ||

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| CYP3A4 Inhibition | Non-inhibitor | Low risk of drug-drug interactions |

| Excretion | ||

| Renal Clearance | Moderate | Cleared by the kidneys |

| Toxicity | ||

| AMES Mutagenicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low risk | Low risk of cardiotoxicity |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Expertise & Experience: If a dataset of structurally related benzoxazole derivatives with known biological activities against a specific target is available, a QSAR model can be developed. QSAR models mathematically correlate chemical structure with biological activity, enabling the prediction of activity for novel compounds and guiding the design of more potent analogs.[1][9][14]

Protocol 3.5.1: 3D-QSAR (CoMFA/CoMSIA) Modeling

-

Data Collection: Compile a dataset of benzoxazole derivatives with their corresponding biological activities (e.g., IC₅₀ values).

-

Molecular Alignment: Align all molecules in the dataset to a common template.

-

Descriptor Calculation: Calculate steric and electrostatic fields (CoMFA) and additionally hydrophobic, hydrogen bond donor, and acceptor fields (CoMSIA) around the aligned molecules.

-

Model Generation: Use Partial Least Squares (PLS) regression to correlate the calculated field values with the biological activities.

-

Model Validation: Validate the QSAR model using internal (e.g., leave-one-out cross-validation) and external validation techniques to assess its predictive power.[15][16]

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the characterization of this compound. By systematically applying molecular docking, molecular dynamics simulations, ADMET prediction, and QSAR modeling, researchers can generate a robust computational profile of this promising compound. The insights gained from these studies, particularly regarding its potential as a dual VEGFR-2/c-Met inhibitor, provide a strong rationale for its further investigation as an anticancer agent.

The self-validating nature of the described protocols, including re-docking and rigorous statistical validation of QSAR models, ensures the reliability of the generated data. The logical progression of the workflow, from broad target identification to detailed analysis of molecular interactions and pharmacokinetic properties, allows for a holistic and efficient evaluation.

Future work should focus on the experimental validation of the in silico predictions. In vitro enzyme assays and cell-based proliferation assays are essential next steps to confirm the predicted inhibitory activity against VEGFR-2 and c-Met. Furthermore, the synthesis and evaluation of analogs designed based on the insights from QSAR and docking studies could lead to the discovery of even more potent and selective drug candidates. The integration of in silico and experimental approaches will be key to unlocking the full therapeutic potential of this compound.

References

- 1. AMBER Protein-ligand complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

- 2. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. researchgate.net [researchgate.net]

- 8. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 10. GROMACS Tutorials [mdtutorials.com]

- 11. GitHub - DevashishAnuragKonkuk/AmberTutorials: Tutorials for running amber [github.com]

- 12. researchgate.net [researchgate.net]

- 13. [PDF] vNN Web Server for ADMET Predictions | Semantic Scholar [semanticscholar.org]

- 14. PreADMET | Prediction of ADME/Tox – Just another BMDRC Sites site [preadmet.webservice.bmdrc.org]

- 15. How to Analyze Results from Molecular Dynamics Simulations - Creative Proteomics [iaanalysis.com]

- 16. GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks [mmb.irbbarcelona.org]

An In-depth Technical Guide to the Pharmacokinetic Profile of Benzoxazole Compounds

Foreword: The Benzoxazole Scaffold in Modern Drug Discovery

The benzoxazole ring system, a bicyclic heterocycle composed of a fused benzene and oxazole ring, represents a "privileged scaffold" in medicinal chemistry.[1] Its structural planarity, ability to engage in hydrogen bonding and π-stacking interactions, and relative metabolic stability have made it a cornerstone for the development of numerous therapeutic agents.[1][2] Marketed drugs such as the non-steroidal anti-inflammatory agent flunoxaprofen, the muscle relaxant chlorzoxazone, and the transthyretin stabilizer tafamidis feature this core moiety, highlighting its versatility.[1][3]

This guide provides drug development professionals with a comprehensive overview of the pharmacokinetic (PK) profile typical of benzoxazole-containing compounds. We will move beyond a simple recitation of facts to explore the causal relationships between molecular structure, physicochemical properties, and the resulting absorption, distribution, metabolism, and excretion (ADME) characteristics. Understanding this interplay is paramount for optimizing lead compounds and selecting candidates with a high probability of clinical success.

Section 1: Absorption - The Gateway to Systemic Exposure

The journey of an orally administered drug begins with its absorption from the gastrointestinal (GI) tract. For benzoxazole derivatives, oral bioavailability is critically governed by two key physicochemical parameters: aqueous solubility and membrane permeability.

1.1. Physicochemical Drivers of Absorption

Benzoxazole itself is an aromatic, weakly basic compound.[4][5] Substitutions on the benzoxazole core dictate the ultimate properties of the drug candidate. Generally, the scaffold's lipophilicity is a primary determinant of its absorption profile. For instance, in a study of anti-psoriatic benzoxazole derivatives, a methyl ester prodrug (MCBA) showed a stronger effect than its carboxylic acid parent (CBA), which was attributed to its enhanced lipophilicity potentially leading to increased systemic bioavailability.[6]

-

Solubility: Poor aqueous solubility can be a limiting factor for the absorption of many heterocyclic compounds. Early assessment using kinetic or thermodynamic solubility assays is crucial. Strategies to improve solubility include the introduction of ionizable groups or polar moieties, or formulation approaches like amorphous solid dispersions.

-

Permeability: As largely neutral or weakly basic molecules at intestinal pH, many benzoxazoles are expected to be absorbed via passive transcellular diffusion. The Parallel Artificial Membrane Permeability Assay (PAMPA) and cellular models like the Caco-2 assay are indispensable tools for predicting this property.

1.2. Experimental Workflow: In Vitro Permeability Assessment

A logical workflow for assessing the absorption potential of a new benzoxazole series is essential for efficient lead optimization.

Caption: High-level workflow for assessing the absorption profile of novel benzoxazole compounds.

1.3. Protocol: Caco-2 Bidirectional Permeability Assay

This assay provides a self-validating system by measuring permeability in both the apical-to-basolateral (A-to-B, absorptive) and basolateral-to-apical (B-to-A, efflux) directions.

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) of a benzoxazole test compound.

Methodology:

-

Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Additionally, assess the permeability of a low-permeability marker (e.g., Lucifer Yellow) to confirm tight junction integrity.

-

Assay Initiation (A-to-B):

-

Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Add the test compound solution (typically 1-10 µM) to the apical (A) chamber.

-

Add fresh transport buffer to the basolateral (B) chamber.

-

-

Assay Initiation (B-to-A):

-

Wash the monolayers as described above.

-

Add the test compound solution to the basolateral (B) chamber.

-

Add fresh transport buffer to the apical (A) chamber.

-

-

Sampling: Incubate at 37°C with gentle shaking. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer. Take a sample from the donor chamber at the beginning and end of the experiment.

-

Quantification: Analyze the concentration of the test compound in all samples using a validated LC-MS/MS method.

-

Calculations:

-

Calculate Papp (in cm/s) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial donor concentration.

-

Calculate the Efflux Ratio: ER = Papp (B-to-A) / Papp (A-to-B).

-

Interpretation: An ER > 2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).[7]

-

Section 2: Distribution - Reaching the Target

Once absorbed, a drug distributes throughout the body. Key aspects for benzoxazoles are plasma protein binding (PPB) and tissue penetration, including the highly sought-after brain penetration for CNS-active agents.[8]

-

Plasma Protein Binding (PPB): High PPB can limit the free fraction of a drug available to exert its pharmacological effect. Benzoxazoles, with their often lipophilic and aromatic nature, can exhibit significant binding to albumin and alpha-1-acid glycoprotein. Rapid Equilibrium Dialysis (RED) is the gold standard for determining the unbound fraction (fu).[9]

-

Tissue Distribution: The volume of distribution (Vd) is a key PK parameter determined from in vivo studies. For CNS-targeted benzoxazoles, assessing the blood-brain barrier (BBB) penetration is critical. The brain-to-plasma concentration ratio (Kp,uu) corrected for unbound fractions provides the most accurate measure of BBB penetration.[7]

Section 3: Metabolism - The Biotransformation Engine

Metabolism is the body's primary mechanism for clearing xenobiotics and is a critical determinant of a drug's half-life and potential for drug-drug interactions (DDIs). The benzoxazole core is relatively stable, but it and its substituents are susceptible to extensive biotransformation.

3.1. Key Metabolic Pathways

The metabolism of benzoxazole derivatives is predominantly mediated by Cytochrome P450 (CYP) enzymes in the liver and involves both Phase I and Phase II reactions.[10][11]

-

Phase I Reactions (Functionalization):

-

Aromatic Hydroxylation: The benzene portion of the benzoxazole core is a prime target for CYP-mediated hydroxylation.

-

Oxidative Cleavage: The oxazole ring can undergo hydrolytic or oxidative cleavage, leading to ring-opened metabolites. This has been observed for some benzoxazole compounds.[1]

-

Oxidation of Substituents: Alkyl or aryl substituents attached to the core are common sites for oxidation.

-

-

Phase II Reactions (Conjugation):

-

Glucuronidation: Hydroxylated metabolites from Phase I are readily conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form highly water-soluble products for excretion. For example, the marketed drug Tafamidis is metabolized by glucuronidation.[12]

-

Sulfation: Phenolic metabolites can also undergo sulfation.

-

3.2. Dominant CYP450 Isoforms

While the specific isoforms involved depend on the compound's structure, studies on related benzimidazole anthelmintics provide valuable insights. For albendazole and fenbendazole, hydroxylation is catalyzed primarily by CYP2J2 and CYP2C19.[13] Therefore, it is crucial to assess the role of major drug-metabolizing enzymes like CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 in the metabolism of any new benzoxazole candidate.[10]

Caption: Major metabolic pathways for benzoxazole-based compounds.

3.3. Protocol: Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the in vitro intrinsic clearance (CLint) of a benzoxazole compound in HLM, a key input for predicting in vivo hepatic clearance.[14]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

-

Thaw pooled HLM on ice. Prepare an incubation mixture in phosphate buffer (pH 7.4) containing the desired concentration of HLM (e.g., 0.5 mg/mL).

-

Prepare a solution of the NADPH regenerating system (cofactor).

-

-

Incubation:

-

Pre-warm the HLM incubation mixture to 37°C.

-

Initiate the reaction by adding the test compound (final concentration typically 1 µM) and the NADPH cofactor solution.

-

Prepare parallel incubations without the NADPH cofactor as a negative control to assess non-CYP-mediated degradation.[14]

-

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and quench the reaction by adding it to a tube containing ice-cold acetonitrile with an internal standard.

-

Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.

-

Analysis: Transfer the supernatant and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of compound remaining versus time.

-

The slope of the line from this plot is the degradation rate constant, k.

-

Calculate the in vitro half-life (t1/2) as 0.693 / k.

-

Calculate intrinsic clearance (CLint in µL/min/mg protein) using the formula: CLint = (0.693 / t1/2) / (mg/mL microsomal protein).

-

Section 4: Excretion - The Final Step

Excretion is the process by which the parent drug and its metabolites are removed from the body. For benzoxazole compounds, this primarily occurs via the kidneys (urine) and the liver (bile/feces).

-

Renal Excretion: Water-soluble metabolites, particularly glucuronide conjugates, are readily excreted by the kidneys. Unchanged parent drug can also be excreted renally, a process that may involve active transport by carriers like Organic Anion Transporters (OATs) or Organic Cation Transporters (OCTs).[15]

-

Biliary Excretion: The liver can transport drugs and metabolites into the bile, which is then eliminated in the feces. This is a common pathway for larger, more polar metabolites. The drug Tafamidis is primarily excreted via bile.[12]

-

The Role of Transporters: Efflux transporters in the liver (e.g., P-gp, BCRP, MRP2) and kidney play a crucial role in the active secretion of drugs and metabolites, directly impacting their clearance rates.[7][15] Understanding if a benzoxazole is a substrate or inhibitor of these transporters is vital for predicting its disposition and DDI potential.[16]

Summary & Data Presentation

To effectively compare and select promising candidates, summarizing key pharmacokinetic data in a tabular format is essential.